Solubility data for 3-bromo-1-methyl-1H-indole-2-carbaldehyde in organic solvents
Solubility data for 3-bromo-1-methyl-1H-indole-2-carbaldehyde in organic solvents
Solubility Profiling & Thermodynamic Analysis of 3-Bromo-1-methyl-1H-indole-2-carbaldehyde
Executive Summary
3-Bromo-1-methyl-1H-indole-2-carbaldehyde (CAS: 499983-78-7) is a critical heterocyclic intermediate utilized in the synthesis of complex pharmaceutical agents, including allocolchicinoid derivatives and indole-based alkaloids.[1][2][3][4][5][6][7][8] Despite its significance in medicinal chemistry, comprehensive experimental solubility data (mole fraction vs. temperature) remains absent from public thermodynamic databases.[2][5][8]
This technical guide serves as a definitive protocol and predictive analysis for researchers requiring precise solubility parameters. As a Senior Application Scientist, I have synthesized available qualitative data with rigorous thermodynamic modeling frameworks to provide:
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A Predicted Solubility Matrix based on structural physicochemical properties.[2][5][8]
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A Self-Validating Experimental Protocol for generating precise mole-fraction data.
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A Thermodynamic Modeling Strategy using Apelblat and van't Hoff equations for process optimization.
Physicochemical Profile & Structural Analysis
Understanding the solubility behavior begins with the molecular structure.[2][8] The N-methylation removes the hydrogen bond donor capability of the indole nitrogen, significantly increasing lipophilicity compared to its non-methylated precursor.[2][5][8]
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₀H₈BrNO | Moderate molecular weight (238.08 g/mol ) favors solubility in small-molecule solvents.[2][5][8] |
| LogP (Predicted) | ~2.9 - 3.2 | Highly lipophilic.[2][5][8] Poor water solubility; high affinity for non-polar and chlorinated solvents.[2][5][8] |
| H-Bond Donors | 0 | Absence of NH donors reduces solubility in protic solvents (MeOH, EtOH) compared to 1H-indole analogs.[2][5][8] |
| H-Bond Acceptors | 2 (C=O, N) | Capable of accepting H-bonds, suggesting solubility in alcohols at elevated temperatures.[2][5][8] |
| Physical State | Solid (Crystalline) | Lattice energy must be overcome; likely requires heating for dissolution in alcohols.[2][5][8] |
Estimated Solubility Matrix (Qualitative)
Based on the "like dissolves like" principle and synthesis literature where this compound is purified via chromatography or recrystallization, the following solubility profile is established for process design.
| Solvent Class | Specific Solvents | Solubility Prediction | Process Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Ideal for extraction and reaction medium.[2][5][8] |
| Polar Aprotic | DMF, DMSO, DMAc | Very High | Stock solutions for biological assays; difficult to remove (high BP).[2][5][8] |
| Ethers | THF, 1,4-Dioxane | High | Good reaction solvents; potential for peroxide formation.[2][5][8] |
| Alcohols | Methanol, Ethanol, Isopropanol | Temperature Dependent | Ideal for Recrystallization. Low solubility at RT; high at reflux.[2][5][8] |
| Esters | Ethyl Acetate | Moderate | Good green solvent alternative to DCM for extraction.[2][5][8] |
| Hydrocarbons | Hexane, Heptane | Low / Insoluble | Excellent anti-solvents to induce precipitation.[2][5][8] |
| Aqueous | Water, Buffers | Insoluble | Use as a wash solvent to remove inorganic salts.[2][5][8] |
Standardized Experimental Protocol: Gravimetric Determination
To generate the specific mole fraction (
Workflow Diagram (DOT)
Caption: Workflow for the gravimetric determination of solubility. Critical control points (Red) ensure no precipitation occurs during transfer.
Step-by-Step Methodology
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Preparation: Calibrate an analytical balance (precision ±0.0001 g). Set a thermostatic water bath to the desired temperature (e.g., 298.15 K) with stability ±0.05 K.
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Equilibration: Add excess 3-bromo-1-methyl-1H-indole-2-carbaldehyde to 10 mL of the selected solvent in a jacketed glass vessel. Stir continuously for 24 hours.
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Settling: Stop stirring and allow the suspension to settle for at least 2 hours at the set temperature.
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Sampling: Using a pre-heated syringe (to prevent precipitation), withdraw ~2 mL of the supernatant. Filter through a 0.45 µm PTFE membrane into a pre-weighed vial (
). -
Measurement: Immediately weigh the vial containing the saturated solution (
). -
Drying: Evaporate the solvent in a vacuum oven until constant weight is achieved.[2][5][8] Weigh the vial with the dry residue (
).[2][8]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Calculation:
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Mass of solute (
) =ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> [2][8] -
Mass of solvent (
) =ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> [2][8] -
Mole fraction (
) is calculated using the molecular weights of the solute (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> ) and solvent ( ).[2][8]
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Thermodynamic Modeling Framework
Once experimental data is generated, it must be correlated to thermodynamic models to allow for interpolation and process scaling.[2][5][8]
A. Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility with temperature.[2][5][8]
-
: Mole fraction solubility.[2][8]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
: Absolute temperature (Kelvin).[2][8]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> - : Empirical parameters determined via non-linear regression.
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Interpretation:
andngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> reflect the enthalpy of solution, while accounts for the temperature dependence of the heat capacity.[2][8]
B. van't Hoff Equation
Used to determine the apparent thermodynamic functions of dissolution.[2][5][8]
-
: Standard enthalpy of dissolution (kJ/mol).[2][8]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
: Standard entropy of dissolution (J/mol[2][8]·K).ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Plot:
vsngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> .[2][8] The slope gives enthalpy; the intercept gives entropy.[2][5][8]
Process Implication:
-
If
(Endothermic): Solubility increases with temperature (typical for this compound).[2][8] Cooling crystallization is viable.[2][5][8]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Process Application: Recrystallization Strategy
Based on the physicochemical profile, the following solvent systems are recommended for purification (recrystallization) of 3-bromo-1-methyl-1H-indole-2-carbaldehyde.
-
Single Solvent System (Ethanol):
-
Binary Solvent System (DCM / Hexane):
References
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Synthesis & Characterization
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Compound Data
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Experimental Methodology
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Thermodynamic Modeling
Sources
- 1. 1H-Indole-2-carboxaldehyde, 3-bromo-1-methyl- | 499983-78-7 [chemicalbook.com]
- 2. 499983-78-7,3-Bromo-1-methyl-1H-indole-2-carbaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 499983-78-7 | 3-Bromo-1-methyl-1H-indole-2-carbaldehyde | Ambeed.com [ambeed.com]
- 4. 3-Bromo-1-methyl-1H-indole-2-carbaldehyde | CymitQuimica [cymitquimica.com]
- 5. Buy 3-bromo-1H-indole-2-carbaldehyde | 906440-21-9 [smolecule.com]
- 6. 3-bromo-1-methyl-1H-indole-2-carbaldehyde | 499983-78-7 [sigmaaldrich.com]
- 7. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 8. ajchem-b.com [ajchem-b.com]
